Structural Divergence from Masitinib: Impact on Kinase Selectivity Profile
Masitinib, a potent phenylaminothiazole-type tyrosine kinase inhibitor, exhibits IC50 values of 300 nM (PDGFR-alpha), 50 nM (PDGFR-beta), 150 nM (KIT wild type), 3 nM (KIT V559D), and 5 nM (KIT delta27) . While the target compound shares the 2-(phenylamino)thiazole core with masitinib, it diverges significantly in three key regions: (1) the acetyl linker replaces the amide linkage to the aryl ring, (2) the piperidine-4-carboxylate ethyl ester replaces the 4-((4-methylpiperazin-1-yl)methyl)benzamide tail, and (3) the thiazole 4-position is unsubstituted rather than bearing a pyridin-3-yl group. These structural differences are expected to markedly alter the kinase selectivity fingerprint. In particular, the absence of the piperazine moiety, which is critical for masitinib's KIT binding via ionic interactions, suggests that the target compound may not effectively engage KIT kinase but could exhibit selective inhibition of other kinases, such as TNIK, where 2-phenylaminothiazole derivatives (e.g., KY-05009) demonstrate potent activity (Ki = 100 nM, IC50 = 9 nM) .
| Evidence Dimension | Kinase inhibition profile (multi-kinase vs. potential selective TNIK inhibition) |
|---|---|
| Target Compound Data | No direct kinase data available; structural similarity to TNIK inhibitor KY-05009 suggests potential TNIK inhibition |
| Comparator Or Baseline | Masitinib: PDGFR-alpha IC50 = 300 nM; KIT wt IC50 = 150 nM; KIT V559D IC50 = 3 nM. KY-05009: TNIK Ki = 100 nM, IC50 = 9 nM |
| Quantified Difference | Comparable TNIK inhibition potential inferred; absent KIT engagement due to lack of key piperazine pharmacophore |
| Conditions | Biochemical kinase assays using recombinant human kinases, as reported in published literature |
Why This Matters
This distinction matters for researchers seeking a TNIK-selective probe without KIT off-target activity, where masitinib would introduce confounding polypharmacology.
